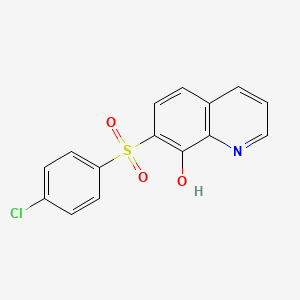

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol

Description

Properties

CAS No. |

61430-92-0 |

|---|---|

Molecular Formula |

C15H10ClNO3S |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

7-(4-chlorophenyl)sulfonylquinolin-8-ol |

InChI |

InChI=1S/C15H10ClNO3S/c16-11-4-6-12(7-5-11)21(19,20)13-8-3-10-2-1-9-17-14(10)15(13)18/h1-9,18H |

InChI Key |

QKGGVNVJVQFRDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Method Summary:

- Starting materials: 4-chlorobenzene and chlorosulfuric acid.

- Reaction conditions: The mixture is maintained at 35 °C initially, then heated to 80 °C for 2 hours.

- Work-up: The reaction mixture is poured into ice water, and the organic layer is separated, dried, and evaporated to yield 4-chlorobenzenesulfonyl chloride.

- Yield: Approximately 87% under optimized conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-chlorobenzene + chlorosulfuric acid (dropwise addition at <5 °C) | Formation of sulfonic acid intermediate |

| 2 | Heating at 80 °C for 2 hours | Conversion to sulfonyl chloride |

| 3 | Quenching in ice water, extraction, drying | Isolation of 4-chlorobenzenesulfonyl chloride (yield ~87%) |

This method is well-documented and industrially scalable, providing a high-purity sulfonyl chloride intermediate suitable for further reactions.

Synthesis of Quinolin-8-ol Core

The quinolin-8-ol (8-hydroxyquinoline) core is commercially available or can be synthesized via classical quinoline synthesis methods. For sulfonylation, the hydroxy group at the 8-position is critical.

- Quinolin-8-ol can be prepared by Skraup synthesis or other established quinoline synthetic routes.

- Purity and structural confirmation are typically verified by NMR and mass spectrometry.

Sulfonylation of Quinolin-8-ol with 4-Chlorobenzenesulfonyl Chloride

The key step in preparing 7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is the selective sulfonylation at the 7-position of quinolin-8-ol using 4-chlorobenzenesulfonyl chloride.

General Reaction Conditions:

- Solvent: Anhydrous solvents such as acetonitrile or dry ethanol.

- Base: Triethylamine or other organic bases to neutralize HCl formed.

- Temperature: Room temperature to reflux (typically 25–80 °C).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Reaction time: Several hours to days depending on conditions.

Mechanistic Notes:

- The sulfonyl chloride reacts with the hydroxy group of quinolin-8-ol to form the sulfonate ester.

- Selectivity for the 7-position is influenced by the electronic and steric environment of the quinoline ring.

- The reaction is typically monitored by TLC and confirmed by NMR and mass spectrometry.

Example Protocol (Adapted from Related Quinoline Sulfonylation Studies):

| Parameter | Details |

|---|---|

| Quinolin-8-ol | 1 equivalent |

| 4-Chlorobenzenesulfonyl chloride | 1.1 equivalents |

| Base | Triethylamine, 2 equivalents |

| Solvent | Dry ethanol or acetonitrile |

| Temperature | Reflux at 80 °C or room temperature |

| Time | 24 hours to 5 days |

| Atmosphere | Nitrogen |

| Yield | Moderate to good (50–70%) |

This method is supported by analogous sulfonylation reactions of quinoline derivatives reported in the literature, where yields and purity are optimized by controlling solvent, temperature, and reaction time.

Oxidation and Purification Steps (If Applicable)

- In some synthetic routes, oxidation of sulfinyl intermediates to sulfonyl derivatives is performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

- Purification is typically achieved by recrystallization or column chromatography.

- Final product characterization includes NMR (1H, 13C), HR-MS, and melting point determination.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-chlorobenzenesulfonyl chloride | 4-chlorobenzene + chlorosulfuric acid, 35–80 °C, 2 h | 87 | Industrially scalable, high purity |

| 2 | Preparation of quinolin-8-ol | Commercial or classical quinoline synthesis | N/A | Starting material for sulfonylation |

| 3 | Sulfonylation of quinolin-8-ol | 4-chlorobenzenesulfonyl chloride, triethylamine, dry ethanol, reflux or RT, 24 h–5 days | 50–70 | Selective sulfonylation at 7-position |

| 4 | Oxidation (optional) | m-CPBA or other oxidants | Variable | For sulfinyl to sulfonyl conversion |

| 5 | Purification | Recrystallization or chromatography | N/A | Ensures product purity and characterization |

Chemical Reactions Analysis

Types of Reactions

7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of substituents and their effects on physicochemical properties is summarized below:

*Estimated based on structurally similar compounds (e.g., XLogP3 = 3.9 for 5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol ).

Key Observations :

- Mannich Bases (e.g., morpholinomethyl): Introduce hydrophilic character, reducing logP values (e.g., XLogP3 = 1.5) and enhancing water solubility .

- Betti Products (e.g., arylaminomethyl): Bulky substituents like trifluoromethylphenyl groups may lower synthetic yields due to steric hindrance (e.g., 15–35% yields) .

Cytotoxicity and Anticancer Activity

- Sulfonyl Derivatives: Limited direct data, but sulfonyl groups in 7-fluoro-5-(4-methylphenyl)sulfonyl-quinolin-8-ol likely modulate metal-binding capacity, affecting cytotoxicity .

- Mannich Bases: Q-2 (7-(morpholinomethyl)quinolin-8-ol) and Q-3 (7-(piperidin-1-ylmethyl)quinolin-8-ol) show reduced hydrophobicity and retain cytotoxicity, with IC50 values in the low micromolar range against cancer cells .

- Chlorinated Derivatives: 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) exhibits enhanced lipophilicity and potency, highlighting the synergy between chloro and fluorobenzylamino groups .

Antimicrobial Activity

- 7-Substituted Quinolin-8-ol Derivatives: Compounds with bulky substituents (e.g., benzo[1,3]dioxol-5-ylmethyl) show reduced antimicrobial efficacy due to steric effects, while smaller groups like morpholinomethyl maintain activity (inhibition zones: 15–25 mm) .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., -SO2-) : Enhance metal-chelating ability and stability but may reduce membrane permeability .

- Hydrophilic Substituents (e.g., morpholinomethyl): Improve solubility and bioavailability while maintaining cytotoxicity .

- Halogenation (e.g., Cl, F): Increases lipophilicity and antimicrobial/antifungal activity (e.g., 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol vs. fluconazole) .

Biological Activity

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is a synthetic compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Information:

| Property | Value |

|---|---|

| CAS Number | 61430-92-0 |

| Molecular Formula | C15H12ClN2O3S |

| Molecular Weight | 335.78 g/mol |

| IUPAC Name | 7-(4-chlorobenzenesulfonyl)quinolin-8-ol |

The compound features a quinoline core substituted with a chlorobenzene sulfonyl group, which is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as a novel antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been tested against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and melanoma (C-32) cells.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| C-32 | 5 |

The IC50 values indicate that the compound is particularly effective against melanoma cells, suggesting a promising avenue for further development as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Efficacy Against MRSA: A study evaluated the activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 8 µg/mL, significantly lower than that of standard treatments .

- Combination Therapy: Research exploring combination therapies with existing antibiotics indicated enhanced efficacy when used alongside traditional drugs, suggesting a synergistic effect that could help combat antibiotic resistance .

- In Vivo Studies: Preliminary animal studies have shown that the compound can reduce tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 7-substituted quinolin-8-ol derivatives?

- Methodological Answer : Derivatives are synthesized via Mannich reactions, where 8-hydroxyquinoline reacts with paraformaldehyde and amines (e.g., piperidine, morpholine) under reflux in ethanol. Steric hindrance from bulky substituents (e.g., benzo[d][1,3]dioxol-5-ylmethyl groups) can reduce yields, necessitating optimization of reaction time, temperature, or solvent polarity . Purification is achieved via column chromatography or recrystallization using ethanol-water mixtures.

Q. How can the identity and purity of 7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol be confirmed experimentally?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used for preliminary identification . Structural confirmation requires H/C NMR to analyze substituent-specific chemical shifts (e.g., sulfonyl or chlorobenzene groups) and high-resolution mass spectrometry (HRMS) to verify molecular weights . Purity is assessed via elemental analysis or HPLC.

Advanced Research Questions

Q. How do substituents at the C-7 position modulate the biological activity of quinolin-8-ol derivatives?

- Methodological Answer : Substituents like morpholine, piperidine, or fluorobenzyl groups at C-7 enhance hydrophilicity and cytotoxicity by improving cellular uptake. For example, Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) shows optimized hydrophilic-lipophilic balance, increasing anticancer activity compared to hydrophobic analogs . Pharmacophore modeling (e.g., POM analyses) identifies dual antibacterial sites in derivatives with bulky C-7 groups, improving synergistic effects .

Q. What strategies mitigate low synthetic yields in 7-substituted derivatives with sterically hindered groups?

- Methodological Answer : Steric hindrance (e.g., benzo[d][1,3]dioxol-5-ylmethyl) can reduce yields to ~50%. Solutions include:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Introducing microwave-assisted synthesis to accelerate reaction kinetics.

- Employing catalytic bases (e.g., triethylamine) to enhance nucleophilicity .

Q. How can researchers reconcile conflicting toxicity data for quinolin-8-ol derivatives in biological assays?

- Methodological Answer : While 8-hydroxyquinoline derivatives are linked to reproductive toxicity and genetic defects in some studies , their therapeutic use requires rigorous risk-benefit analysis. Mitigation strategies include:

- Conducting in vitro genotoxicity assays (e.g., Ames test) to validate safety.

- Designing prodrugs to reduce systemic exposure (e.g., masking the hydroxyl group).

- Prioritizing derivatives with lower IC values to minimize dosage .

Q. What mechanistic pathways explain the anti-inflammatory effects of 7-substituted quinolin-8-ol derivatives?

- Methodological Answer : Derivatives like 7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol inhibit the HMGB1-LPS binding pathway, blocking caspase-11 activation. This reduces IL-1β release and endotoxemia-related organ damage. Mechanistic validation involves:

Q. How can computational methods optimize quinolin-8-ol derivatives for enhanced bioactivity?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., survivin or bacterial enzymes). Density Functional Theory (DFT) calculates substituent effects on electron distribution, guiding the design of derivatives with improved binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across structurally similar quinolin-8-ol derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or substituent stereochemistry. Solutions include:

- Standardizing assays using panels of cancer cell lines (e.g., NCI-60).

- Performing 3D-QSAR to correlate substituent electronic/steric parameters with activity .

- Validating results via independent in vivo xenograft models.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.